2-bromo-9H-thioxanthen-9-one
Overview
Description
“2-bromo-9H-thioxanthen-9-one” is a chemical compound with the CAS Number: 20077-10-5 . It has a molecular weight of 291.17 and its IUPAC name is 2-bromo-9H-thioxanthen-9-one . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-bromo-9H-thioxanthen-9-one” is 1S/C13H7BrOS/c14-8-5-6-12-10 (7-8)13 (15)9-3-1-2-4-11 (9)16-12/h1-7H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-bromo-9H-thioxanthen-9-one” is a solid at 20 degrees Celsius . It has a molecular weight of 291.16 .Scientific Research Applications
Synthesis and Derivatives
- Synthesis and Amine Derivatives : 9H-Thioxanthen-9-ones, including 2-bromo-9H-thioxanthen-9-one, are pivotal in synthesizing biologically active compounds. The synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives, which have significant medicinal implications, has been explored (Javaheri et al., 2016).
Chemical Reactions and Modifications
- Electrochemical Detection in DNA Duplexes : 2-bromo-9H-thioxanthen-9-one derivatives have been utilized for electrochemical detection of DNA duplexes, demonstrating its role in biochemical analysis and potential applications in molecular biology (Shundrin et al., 2020).
Photophysical and Photochemical Properties
- Photophysical Properties in Solvents : The spectral and photophysical properties of thioxanthone (including 2-bromo-9H-thioxanthen-9-one) have been studied in various solvents. These studies are crucial for understanding its behavior in different chemical environments, impacting its application in photochemistry and related fields (Krystkowiak et al., 2006).
Photoinitiator Development
- Visible Photoinitiators for Radical Polymerization : Derivatives of 2-bromo-9H-thioxanthen-9-one have been synthesized and studied for their potential as visible light photoinitiators. This application is particularly relevant in the field of polymer chemistry, especially in radical polymerization processes (Wu et al., 2014).
Crystal and Molecular Structure Analysis
- Intermolecular Interactions in Derivatives : Studies have been conducted on the crystal diversity of 9H-thioxanthen-9-one derivatives to understand the influence of different substituents on supramolecular motifs. This research is vital for applications in crystallography and material science (Jacob et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Thioxanthen-9-one, a related compound, is used as a reagent and a starting material for the synthesis of other compounds, such as Metixene Hydrochloride . It also has the ability to participate in reactions with metal complexes . This suggests potential future directions for the use of “2-bromo-9H-thioxanthen-9-one” in similar applications.
properties
IUPAC Name |
2-bromothioxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYDXFFMXDJBQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312323 | |
Record name | 2-Bromo-10-thiaxanthenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-9H-thioxanthen-9-one | |
CAS RN |
20077-10-5 | |
Record name | 2-bromo-9H-thioxanthen-9-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-10-thiaxanthenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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